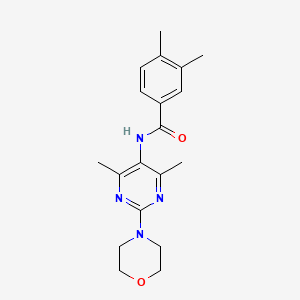

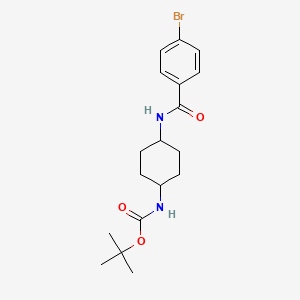

![molecular formula C20H21N3O2S B2520494 N-[4-(6-méthyl-1,3-benzothiazol-2-yl)phényl]-2-(morpholin-4-yl)acétamide CAS No. 315677-64-6](/img/structure/B2520494.png)

N-[4-(6-méthyl-1,3-benzothiazol-2-yl)phényl]-2-(morpholin-4-yl)acétamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-(morpholin-4-yl)acetamide is a compound that appears to be related to a class of benzothiazole derivatives. These compounds are known for their diverse biological activities, including antimicrobial and anticancer properties. The specific compound is not directly mentioned in the provided papers, but the papers do discuss related benzothiazole acetamide derivatives and their synthesis, characterization, and biological activities.

Synthesis Analysis

The synthesis of benzothiazole derivatives typically involves the reaction of 2-aminobenzothiazole with various reagents to introduce different substituents and form novel compounds. For instance, one study describes the synthesis of N-(benzo[d]thiazol-2-yl)-2-(2-(6-chloroquinolin-4-yl)hydrazinyl)acetamide derivatives by reacting 2-aminobenzothiazole with chloroacetylchloride, hydrazine hydrate, and 4,7-dichloroquinoline . Another study reports the synthesis of N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives using 2-(4-aminophenyl)benzothiazole as a starting material, followed by acetylation and further reactions with heterocyclic ring systems .

Molecular Structure Analysis

The molecular structure of benzothiazole acetamide derivatives is characterized by the presence of a benzothiazole ring system attached to an acetamide moiety. The presence of various substituents on the benzothiazole and acetamide parts of the molecule can significantly influence the compound's biological activity and physicochemical properties. Spectroscopic techniques such as NMR, FTIR, and MS, along with elemental analysis, are commonly used to confirm the structures of these synthesized compounds .

Chemical Reactions Analysis

Benzothiazole acetamide derivatives can undergo various chemical reactions depending on the functional groups present in the molecule. The studies provided do not detail specific reactions beyond the synthesis of the compounds. However, it is known that such compounds can participate in further chemical transformations, which can be utilized to synthesize more complex molecules or to modify their biological activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiazole acetamide derivatives, such as solubility, acidity (pKa), and adsorption behavior, are crucial for their biological activity and application. For example, the pKa values of newly synthesized benzothiazole acetamide derivatives were determined to understand their protonation states, which is important for their interaction with biological targets . Additionally, the adsorption behavior of these compounds on metal surfaces has been studied, indicating their potential as corrosion inhibitors .

Applications De Recherche Scientifique

- Des études in vitro sur des lignées de cellules tumorales humaines ont démontré des effets cytotoxiques, en particulier contre les cellules cancéreuses de la prostate . Des investigations plus approfondies sur son mécanisme d'action et sa sélectivité sont nécessaires.

- Les caractéristiques structurelles du composé en font un candidat intéressant pour la conception de médicaments. Des chercheurs ont synthétisé des analogues apparentés pour explorer leurs propriétés pharmacologiques .

Activité Antitumorale et Cytotoxique

Chimie Médicinale et Conception de Médicaments

Mécanisme D'action

Target of Action

The primary targets of N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-(morpholin-4-yl)acetamide are currently unknown. This compound is relatively new and research is ongoing to identify its specific targets and their roles in biological systems .

Mode of Action

It is believed that the compound interacts with its targets in a way that alters their normal functioning, leading to changes in cellular processes .

Biochemical Pathways

The specific biochemical pathways affected by this compound are yet to be determined. It is likely that the compound’s interaction with its targets influences several pathways, leading to downstream effects that impact cellular functions .

Pharmacokinetics

These properties are crucial for understanding the compound’s bioavailability, i.e., the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Propriétés

IUPAC Name |

N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-morpholin-4-ylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O2S/c1-14-2-7-17-18(12-14)26-20(22-17)15-3-5-16(6-4-15)21-19(24)13-23-8-10-25-11-9-23/h2-7,12H,8-11,13H2,1H3,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMABKPFUPJYQRO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)CN4CCOCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

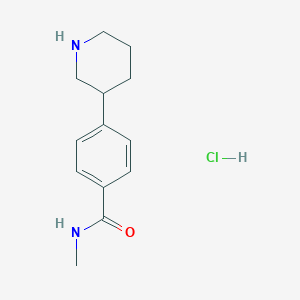

![Methyl 6-oxo-1,3,4,7-tetrahydropyrano[3,4-c]pyridine-5-carboxylate](/img/structure/B2520411.png)

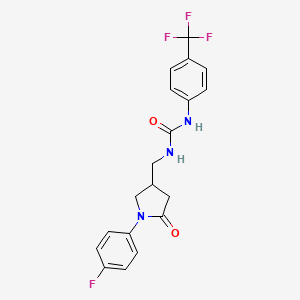

![N-[2-(4-fluorophenoxy)ethyl]-3,5-dinitrobenzamide](/img/structure/B2520413.png)

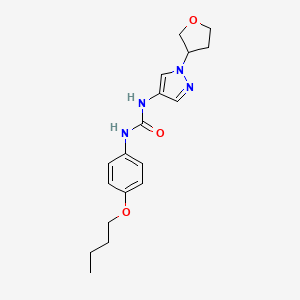

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)acrylamide](/img/structure/B2520414.png)

![1,7-dimethyl-2-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2520417.png)

![N-[(6,6-Dimethyl-5,7-dihydro-4H-1,3-benzothiazol-2-yl)methyl]prop-2-enamide](/img/structure/B2520425.png)

![N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-2,2-diphenylacetamide](/img/structure/B2520429.png)

![5-(((6-Chlorobenzo[d]thiazol-2-yl)amino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B2520432.png)